molecular formula C13H17Cl2N3O B2987611 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide CAS No. 400878-29-7

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide

Cat. No. B2987611
M. Wt: 302.2
InChI Key: ARYFFRRHNKOZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,4-Dichlorobenzyl)piperazine” is a laboratory chemical used in the synthesis of substances . It has a molecular weight of 245.15 g/mol .


Molecular Structure Analysis

The molecular formula for “1-(3,4-Dichlorobenzyl)piperazine” is C11H14Cl2N2 . The InChI key is PNDSYXGJCWKNFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(3,4-Dichlorobenzyl)piperazine” is a colorless to yellow liquid . It has a density of 1.225 g/mL at 25 °C .

Scientific Research Applications

Potential Male Contraceptive

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide has been investigated for its potential use as a male contraceptive. Studies have shown that this compound can induce reversible germ cell loss from the seminiferous epithelium in rats, leading to transient infertility. Once metabolically cleared, fertility can return, making it a candidate for reversible contraception (Cheng et al., 2005).

Biological Activity and Synthesis

The compound's derivatives have been synthesized and studied for their biological activities. N-substituted derivatives have been created, and their structures were confirmed using spectral analysis. These derivatives have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Potential in Diabetes Treatment

Derivatives of this compound have also been synthesized and evaluated for their biological potential in treating type II diabetes. These derivatives were found to be potent inhibitors of the α-glucosidase enzyme, potentially better than existing treatments (Ur-Rehman et al., 2018).

Antifungal Activity

A study on methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, a related compound, showed significant antifungal activity against a range of pathogenic yeast species and some dermatophytic fungi (Schwan et al., 1979).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c14-11-2-1-9(7-12(11)15)8-18-5-3-10(4-6-18)13(19)17-16/h1-2,7,10H,3-6,8,16H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYFFRRHNKOZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide

Citations

For This Compound
1
Citations
V Veljkovic, N Veljkovic, JA Este… - Current medicinal …, 2007 - ingentaconnect.com
The development of a new therapeutic drug is a complex, lengthy and expensive process. On average, only one out of 10,000 - 30,000 originally synthesized compounds will clear all …
Number of citations: 81 www.ingentaconnect.com

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